molecular formula C11H15FO2 B1444130 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol CAS No. 1339913-41-5

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B1444130
CAS No.: 1339913-41-5
M. Wt: 198.23 g/mol
InChI Key: TTWJKCZDQUMIOP-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C11H15FO2 and its molecular weight is 198.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrocarbonylation Reactions

The hydrocarbonylation of prop-2-ene-1-ol catalyzed by specific rhodium complexes, including [Rh2(O2CMe)4]–PEt3, leads to the production of compounds like butane-1,4-diol and 2-methylpropan-1-ol. This research demonstrates the role of the catalyst in facilitating reactions that yield various organic compounds, though 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is not directly mentioned, it falls within the scope of such hydrocarbonylation processes (Simpson et al., 1996).

Synthesis of Complex Organic Molecules

Research on the synthesis of various organic molecules, such as 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane, involves complex reactions. These processes, including reductions and reactions with different chemicals, highlight the methods used to create complex molecules potentially related to this compound (Collins & Jacobs, 1986).

Photocyclization Studies

In studies of photocyclization of specific compounds, the behavior of 2-halo-substituted 1,3-diarylpropan-1,3-dione is examined. This research provides insights into how different substituents and groups influence the outcomes of photocyclization, which is a process relevant to the synthesis and behavior of similar compounds like this compound (Košmrlj & Šket, 2007).

Chemical Reactions and Structural Analysis

Research on the one-electron oxidation of similar compounds reveals insights into the reactions and structural effects that occur in organic chemistry. This research is significant in understanding the chemical behavior and potential applications of similar compounds to this compound (Bietti & Capone, 2008).

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8,13H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJKCZDQUMIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.